molecular formula C13H12F3N3O2S B6106007 4-amino-2-[2-[3-(trifluoromethyl)phenoxy]ethylsulfanyl]-1H-pyrimidin-6-one

4-amino-2-[2-[3-(trifluoromethyl)phenoxy]ethylsulfanyl]-1H-pyrimidin-6-one

Cat. No.: B6106007
M. Wt: 331.32 g/mol
InChI Key: ANWNOXGUUIUMHL-UHFFFAOYSA-N
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Description

4-amino-2-[2-[3-(trifluoromethyl)phenoxy]ethylsulfanyl]-1H-pyrimidin-6-one is a complex organic compound with a unique structure that includes a pyrimidinone core, an amino group, and a trifluoromethylphenoxyethylsulfanyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-[2-[3-(trifluoromethyl)phenoxy]ethylsulfanyl]-1H-pyrimidin-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidinone ring.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines as nucleophiles.

    Attachment of the Trifluoromethylphenoxyethylsulfanyl Side Chain: This step involves the reaction of the pyrimidinone intermediate with a trifluoromethylphenoxyethylsulfanyl reagent under suitable conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-[2-[3-(trifluoromethyl)phenoxy]ethylsulfanyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

4-amino-2-[2-[3-(trifluoromethyl)phenoxy]ethylsulfanyl]-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-amino-2-[2-[3-(trifluoromethyl)phenoxy]ethylsulfanyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-(trifluoromethyl)benzonitrile: This compound shares the trifluoromethyl group and the amino group but has a different core structure.

    4-Cyano-3-(trifluoromethyl)aniline: Similar in having the trifluoromethyl and amino groups, but with a different arrangement of atoms.

Uniqueness

4-amino-2-[2-[3-(trifluoromethyl)phenoxy]ethylsulfanyl]-1H-pyrimidin-6-one is unique due to its specific combination of functional groups and its pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-amino-2-[2-[3-(trifluoromethyl)phenoxy]ethylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2S/c14-13(15,16)8-2-1-3-9(6-8)21-4-5-22-12-18-10(17)7-11(20)19-12/h1-3,6-7H,4-5H2,(H3,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWNOXGUUIUMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCSC2=NC(=CC(=O)N2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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